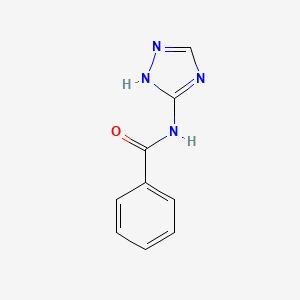

N-(4H-1,2,4-triazol-3-yl)benzamide

Description

An Overview of 1,2,4-Triazole (B32235) Heterocycles in Synthetic Chemistry and Bioactive Compound Design

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in synthetic and medicinal chemistry due to its diverse pharmacological properties. The triazole ring is a bioisostere for other functional groups like amides and esters, offering improved metabolic stability and pharmacokinetic profiles. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov

The versatility of the 1,2,4-triazole scaffold is evident in its presence in a wide array of clinically approved drugs with activities including antifungal, antiviral, and anxiolytic properties. Research has consistently demonstrated that derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, making them a privileged scaffold in drug discovery. nih.gov

Role of Benzamide (B126) Derivatives in Pharmaceutical and Chemical Sciences

Benzamide, consisting of a benzene (B151609) ring linked to an amide group, is another critical pharmacophore in drug development. The amide bond is a fundamental component of peptides and proteins, allowing benzamide derivatives to mimic these natural ligands and interact with various biological receptors and enzymes.

The chemical tractability of the benzamide scaffold allows for straightforward synthesis of a multitude of derivatives with diverse substituents on the phenyl ring and the amide nitrogen. This has led to the development of numerous drugs with applications as antiemetics, antipsychotics, and anti-inflammatory agents. The inherent biological activities of benzamides make them a frequent choice for the development of new therapeutic agents. nanobioletters.com

Significance of Integrating 1,2,4-Triazole and Benzamide Scaffolds

The strategic combination of the 1,2,4-triazole and benzamide scaffolds into a single molecular entity, as seen in N-(4H-1,2,4-triazol-3-yl)benzamide, is a prime example of molecular hybridization. This approach aims to harness the beneficial properties of both pharmacophores to create hybrid compounds with potentially synergistic or novel biological activities. The 1,2,4-triazole moiety can enhance the metabolic stability and binding interactions of the benzamide core, while the benzamide portion provides a versatile platform for structural modifications to fine-tune the compound's properties.

Research into such hybrid molecules has revealed promising results, particularly in the fields of anticancer and antimicrobial drug discovery. The integration of these two scaffolds has been shown to lead to compounds with potent and broad-spectrum activity. nih.gov

Historical and Contemporary Research Trajectories for this compound Analogues

Early research into 1,2,4-triazole and benzamide derivatives often focused on their individual properties. However, a growing body of contemporary research is now dedicated to exploring the potential of their integrated structures. The synthesis of various this compound analogues has become a significant area of investigation, with a focus on elucidating their structure-activity relationships (SAR).

Recent studies have explored the impact of different substituents on both the benzoyl and triazole rings, leading to the discovery of analogues with potent biological activities. This research trajectory continues to evolve, with ongoing efforts to develop novel derivatives with improved efficacy and selectivity for various therapeutic targets.

Detailed Research Findings on this compound Analogues

The following interactive data tables summarize the research findings on various analogues of this compound, highlighting their biological activities.

Anticancer Activity of N-(1,2,4-triazol-3-yl)benzamide Analogues

| Compound ID | Modifications | Cancer Cell Line | Activity (IC50) | Reference |

| 3b | 4-fluoro on benzamide, benzylthio at C5 of triazole | HT29 (colorectal) | 3.69 ± 0.9 μM | researchgate.net |

| 3e | 4-fluoro on benzamide, benzylthio at C5 of triazole | HT29 (colorectal) | 15.31 ± 2.1 μM | researchgate.net |

| BCTA | 4,5-bis(4-chlorophenyl) on triazole amine | A549 (lung) | 1.09 µM | nih.gov |

| BCTA | 4,5-bis(4-chlorophenyl) on triazole amine | NCI-H460 (lung) | 2.01 µM | nih.gov |

| BCTA | 4,5-bis(4-chlorophenyl) on triazole amine | NCI-H23 (lung) | 3.28 µM | nih.gov |

| 7h | N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide with dimethyl substitution | General (60 cell lines) | GI50: 0.361 to 9.21 μM | nih.gov |

| 7j | N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide with ditrifluoromethyl substitution | CA XII inhibition | K_I = 0.081 μM | nih.gov |

| 7l | N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide with chloro substitution | CA IX inhibition | K_I = 0.317 μM | nih.gov |

Antimicrobial Activity of N-(1,2,4-triazol-3-yl)benzamide Analogues

| Compound ID | Modifications | Microorganism | Activity (MIC) | Reference |

| 7i | 2-chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide | Gaeumannomyces graminis var. tritici | 80% inhibition at 100 mg/L | sioc-journal.cn |

| Analogue | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | Bacteria and yeast-like fungi | Promising activity | researchgate.net |

| Analogue | N-(1,3,4-Oxadiazol-2-yl)Benzamide | Neisseria gonorrhoeae | Antibacterial | nanobioletters.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-8(7-4-2-1-3-5-7)12-9-10-6-11-13-9/h1-6H,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLDHTXWOIYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4h 1,2,4 Triazol 3 Yl Benzamide

Classical Synthetic Approaches for 1,2,4-Triazole (B32235) Ring Formation

The traditional synthesis of the 1,2,4-triazole core of N-(4H-1,2,4-triazol-3-yl)benzamide is rooted in fundamental cyclization reactions that have been established for decades. These methods typically involve the construction of the heterocyclic ring from acyclic precursors.

Cyclization Reactions from Precursor Hydrazides and Carboxylic Acid Derivatives

The formation of the 1,2,4-triazole ring often begins with benzohydrazide, a key precursor derived from benzoic acid. One of the most fundamental approaches involves the reaction of hydrazides with a source for the remaining carbon and nitrogen atoms of the triazole ring.

A common strategy is the reaction of acid hydrazides with various reagents like isothiocyanates, which leads to the formation of acylthiosemicarbazide intermediates. nih.gov These intermediates can then undergo cyclization under basic conditions, such as in the presence of sodium hydroxide, to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com While this produces a thiol derivative, it represents a classical pathway to the core triazole structure, which can be further modified.

Another established method involves the reaction of hydrazides with secondary amides, activated by agents like triflic anhydride, which then undergo cyclodehydration to form the 3,4,5-trisubstituted 1,2,4-triazole ring. organic-chemistry.org Similarly, reacting hydrazides with amidine reagents, often generated in situ, provides a reliable route to the triazole heterocycle. organic-chemistry.orgorganic-chemistry.org These reactions are typically performed under reflux conditions and may require several hours to reach completion. mdpi.com

The general scheme for these classical cyclizations can be summarized as the condensation of a hydrazine (B178648) derivative with a one-carbon unit (e.g., from formic acid, orthoformates, or cyanogen (B1215507) bromide) followed by intramolecular cyclization, or a [3+2] cycloaddition approach where a hydrazonoyl halide reacts with a nitrile. scribd.comresearchgate.net

Benzamide (B126) Moiety Introduction via Amidation Reactions

Once the 3-amino-4H-1,2,4-triazole core is synthesized, the benzamide moiety is introduced through a standard amidation reaction. The most direct classical method is the Schotten-Baumann reaction, which involves reacting the aminotriazole with benzoyl chloride in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. nih.gov The base neutralizes the hydrochloric acid byproduct and facilitates the nucleophilic attack of the triazole's amino group on the carbonyl carbon of the acid chloride.

Alternatively, benzoic acid itself can be used, but it requires activation. This is classically achieved using coupling agents that convert the carboxylic acid's hydroxyl group into a better leaving group. While modern peptide coupling reagents are now common, earlier methods involved converting the carboxylic acid to a more reactive species beforehand. The synthesis of amides from less reactive esters is also possible but typically requires acid or base catalysis and often heat. youtube.com These methods form the foundation for the more efficient catalytic protocols developed later.

Modern and Efficient Synthesis Protocols

Contemporary synthetic chemistry emphasizes efficiency, sustainability, and yield maximization. In this context, modern protocols for synthesizing this compound have been developed, focusing on catalysis, alternative energy sources, and green chemistry principles.

Catalyst-Mediated Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by lowering activation energies and improving reaction rates and selectivity. For the synthesis of the 1,2,4-triazole ring, various catalysts have been employed.

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to mediate the formal [3+2] cycloaddition of N,N-dialkylhydrazones and nitriles to form N-alkyl-1,2,4-triazoles. scribd.com Transition metal catalysts are also prominent. For instance, Cu(II) has been used to catalyze the construction of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides. organic-chemistry.org In some procedures, ceric ammonium (B1175870) nitrate (B79036) has been used to catalyze the oxidative cyclization of amidrazones with aldehydes in an environmentally benign medium like polyethylene (B3416737) glycol. organic-chemistry.org

For the amidation step, modern synthesis relies heavily on coupling agents, which are essentially catalysts for the reaction. A highly regioselective one-pot process for creating 1,3,5-trisubstituted 1,2,4-triazoles uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a peptide coupling reagent with DIPEA (N,N-Diisopropylethylamine) as a base. organic-chemistry.org This method efficiently forms the acylamidine intermediate, which then cyclizes with a hydrazine. organic-chemistry.org

Table 1: Examples of Catalytic Systems in 1,2,4-Triazole Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| BF₃·OEt₂ | N,N-Dialkylhydrazones, Nitriles | N-Alkyl-1,2,4-triazoles | scribd.com |

| Ceric Ammonium Nitrate (CAN) | Amidrazones, Aldehydes | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Cu(II) | Arylidenearylthiosemicarbazides | 4,5-Disubstituted 1,2,4-triazoles | organic-chemistry.org |

Solvent-Free and Microwave-Assisted Synthesis Modifications

A significant advancement in the synthesis of this compound and related compounds is the use of microwave irradiation and solvent-free reaction conditions. These techniques dramatically reduce reaction times, often from hours to minutes, and frequently lead to higher yields and cleaner products. nih.govsemanticscholar.org

Microwave-assisted synthesis has been successfully applied to both the cyclization and amidation steps. For example, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives was achieved with significantly higher yields and shorter reaction times using microwave irradiation compared to conventional heating. nih.gov In one reported synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives, the microwave-assisted reaction was completed in 10–25 minutes with a 97% yield, whereas the conventional method required 290 minutes for a 78% yield. nih.gov

The synthesis of substituted N-(4H-1,2,4-triazol-4-yl)benzamides has also been achieved by reacting benzylidene derivatives with 4-amino-1,2,4-triazole (B31798) using microwave irradiation, which is noted to be much faster than traditional methods that require high temperatures over extended periods. tandfonline.com Solvent-free conditions, often coupled with microwave heating, further enhance the efficiency and green credentials of the synthesis. nih.gov For instance, the heterocyclization of certain triazole precursors has been achieved using microwave irradiation under solvent-free conditions, proving to be 36–72 times faster than conventional heating and resulting in higher yields. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 290 minutes | 78% | nih.gov |

| Microwave Irradiation | 10-25 minutes | 97% | nih.gov |

| Conventional Heating | 27 hours | - | nih.gov |

| Microwave Irradiation | 30 minutes | 96% | nih.gov |

| Conventional Heating | Several hours | - | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound and its analogs has benefited from the application of these principles.

Key areas of improvement include:

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. Modern approaches explore the use of more environmentally friendly media such as water or polyethylene glycol (PEG). organic-chemistry.orgrsc.org PEG, for example, has been used as a recyclable reaction medium for the ceric ammonium nitrate catalyzed synthesis of 1,2,4-triazoles. organic-chemistry.org

Energy Efficiency: As detailed previously, microwave-assisted synthesis is a cornerstone of green chemistry, as it provides rapid and efficient heating, drastically reducing energy consumption compared to conventional refluxing. nih.govsemanticscholar.org

Atom Economy: One-pot reactions, where multiple synthetic steps are carried out in a single reactor, improve atom economy and reduce waste from intermediate purification steps. The one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines is a prime example of this efficient approach. organic-chemistry.org

Catalysis: The use of recyclable catalysts, such as heterogeneous catalysts or those soluble in green solvents, minimizes waste. organic-chemistry.orgcu.edu.eg Metal-free approaches, where possible, are also being developed to avoid issues of heavy metal contamination and disposal. researchgate.netisres.org

These green methodologies not only make the synthesis of this compound more sustainable but also often more economically viable for large-scale applications. organic-chemistry.org

Derivatization and Structural Modification Strategies

The this compound core offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into functionalization at the triazole ring, alterations on the benzamide phenyl ring, and the creation of larger hybrid molecules.

Functionalization at the Triazole Ring Positions

The 1,2,4-triazole ring is a dynamic template for derivatization. The key positions for functionalization are the ring nitrogen atoms (N1, N2, N4) and the C5 carbon.

N-Alkylation and N-Arylation: The 4H-1,2,4-triazole tautomer can be readily alkylated. cdnsciencepub.com For instance, alkylation of 4-amino-4H-1,2,4-triazole derivatives at the N1 position yields corresponding 4-acylamino-4H-1,2,4-triazolium salts. cdnsciencepub.com The reaction of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles with various boronic acids under Suzuki cross-coupling conditions allows for the introduction of diverse aryl and heteroaryl substituents at the C3 and C5 positions. nih.gov The alkylation of 3(5)-substituted 1,2,4-triazole-carboxylates often results in a mixture of N1 and N2 isomers, with the regioselectivity being influenced by steric factors of substituents already present on the ring. nih.gov

Functionalization at C5: The C5 position of the triazole ring can be functionalized through various methods. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be synthesized from acyl hydrazides, which can then be further modified. nih.govnih.gov Condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with different aldehydes leads to the formation of Schiff bases, which can be cyclized with thioglycolic acid to generate thiazolidinone derivatives. researchgate.net

Table 1: Examples of Functionalization at the Triazole Ring

Modifications on the Benzamide Phenyl Ring

The benzamide phenyl ring is another key site for introducing structural diversity. Substituents on this ring can significantly influence the molecule's properties.

Strategies for modifying this ring often involve starting with pre-functionalized benzoic acids or employing late-stage functionalization techniques. For instance, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized with various substituents on the benzamide ring. nih.gov A structure-activity relationship analysis revealed that the presence of fluorine or chlorine atoms on the benzene (B151609) ring markedly improved activity, whereas methoxy (B1213986) or trifluoromethyl groups led to a decrease. nih.govnih.gov

In another example, a "click-tail" approach was used to synthesize 3-functionalized benzenesulfonamides incorporating a phenyl-1,2,3-triazole with an amide linker. researchgate.net This study also highlighted that electron-withdrawing groups on the phenyl ring resulted in strong inhibitory activity against certain enzymes. researchgate.net Furthermore, iridium-catalyzed C-H alkynylation has been shown to be a viable method for the site-selective modification of N-tert-butyl benzamides, allowing for the introduction of alkyne groups at less sterically hindered positions. acs.org

Formation of Hybrid Heterocyclic this compound Analogues

Connecting the this compound scaffold to other heterocyclic systems is a powerful strategy to create hybrid molecules with potentially enhanced properties. This is often achieved by synthesizing precursors of each heterocyclic core and then linking them together.

A common method involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a 1,2,3-triazole linker between two different heterocyclic units. tandfonline.comnih.gov For example, benzimidazole-1,2,3-triazole hybrids have been synthesized by reacting a propargylated benzimidazole (B57391) with various aromatic azides. tandfonline.comijpsr.com

Other strategies involve the direct fusion or linking of heterocyclic rings. For instance, new heterocyclic compounds featuring both 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings have been synthesized from common N(1)-[4-(phenylsulfonyl)benzoyl]-N(4)-(aryl)-thiosemicarbazide intermediates. nih.gov The cyclization of these intermediates in basic media yields the 1,2,4-triazole, while acidic media leads to the 1,3,4-thiadiazole. nih.gov Similarly, benzimidazole-1,2,4-triazole derivatives have been synthesized by reacting substituted benzimidazoles with triazole precursors. acs.orgpreprints.org

Table 2: Examples of Hybrid Heterocycle Formation

Investigation of Reaction Mechanisms and Pathways

Understanding the mechanisms of triazole formation is crucial for controlling regioselectivity and improving reaction yields. The synthesis of the this compound core relies on the formation of the 3-amino-1,2,4-triazole ring.

Mechanistic Studies of Triazole Cyclization

Several named reactions describe the synthesis of 1,2,4-triazoles, with the Pellizzari and Einhorn-Brunner reactions being classical examples.

The Pellizzari reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.comscispace.com The mechanism begins with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. wikipedia.orgyoutube.com This is followed by a series of intramolecular proton transfers and dehydration steps, leading to the formation of a five-membered ring intermediate. A final dehydration step results in the aromatic 1,2,4-triazole ring. wikipedia.org This reaction often requires high temperatures and can result in low yields, though microwave irradiation has been shown to improve outcomes. wikipedia.org

The Einhorn-Brunner reaction synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. imist.mawikipedia.orgwikipedia.org The mechanism is initiated by the protonation of the hydrazine, which then attacks a carbonyl group of the imide. wikipedia.orgwikipedia.org Subsequent loss of water generates an iminium ion, which undergoes a 1,5-proton shift. An intramolecular cyclization then occurs, followed by another dehydration event to form the stable triazole ring. wikipedia.org When the imide is asymmetrical, this reaction can produce a mixture of regioisomers. wikipedia.org

More contemporary methods often involve the oxidative cyclization of amidrazones. nih.govfrontiersin.orgnih.gov For example, (arylamino)hydrazones can undergo oxidative cyclization mediated by catalysts like RuCl₃ or a DBU/Pd/C system to form triazine structures, showcasing the versatility of amidrazone intermediates. nih.gov

Analysis of Intermediate Formation and Stability

The pathways to 1,2,4-triazoles are characterized by several key reactive intermediates.

Acyl Amidrazones: In the Pellizzari reaction, the initial condensation of the amide and hydrazide forms an acyl amidrazone intermediate. wikipedia.orgfrontiersin.org The stability and subsequent reactivity of this intermediate are crucial for the cyclization to proceed. In some syntheses, amidrazones are isolated first and then cyclized. frontiersin.orgresearchgate.net For example, amidrazones can be prepared from arylhydrazonoyl chlorides via nucleophilic substitution and then reacted with ketones to form dihydro-1,2,4-triazoles. researchgate.net

Iminium Ions and Nitrilimines: The Einhorn-Brunner reaction proceeds through a distinct iminium ion intermediate formed after the initial condensation and dehydration. wikipedia.orgwikipedia.org In other synthesis pathways, 1,3-dipolar species like nitrilimines, generated from hydrazonoyl halides, can undergo cycloaddition reactions with nitriles to form the triazole ring.

The stability of these intermediates is often low, and they are typically generated and consumed in situ. The specific reaction conditions, including catalysts, solvents, and temperature, play a critical role in directing the reaction through the desired pathway and stabilizing the transient intermediates to maximize the yield of the final triazole product. nih.govfrontiersin.org

Tautomeric Equilibria in this compound Systems

A critical feature of this compound is its existence in different tautomeric forms. Prototropic tautomerism involves the migration of a proton, leading to structural isomers that can coexist in equilibrium.

For a 3-amino-1,2,4-triazole derivative like this compound, three main annular tautomers are theoretically possible due to the migration of the proton on the triazole ring. These are often designated based on the position of the endocyclic proton and the exocyclic group. Because the benzamide group is on the C3 carbon, which is equivalent to the C5 carbon via tautomerism, the compound is often named as a 5-substituted derivative. The primary tautomeric forms are:

N-(1H-1,2,4-triazol-5-yl)benzamide: The proton is on the N1 atom.

N-(2H-1,2,4-triazol-3-yl)benzamide: The proton is on the N2 atom.

This compound: The proton is on the N4 atom.

Figure 1: Annular Tautomers of N-(1,2,4-triazol-3-yl)benzamide.

Studies on related 3(5)-amino-1,2,4-triazoles have provided significant insight into these equilibria. The tautomeric preferences are crucial as they determine the chemical and biological properties of the molecule. rsc.org The equilibrium between tautomers has been investigated both experimentally, using techniques like NMR spectroscopy and X-ray crystallography, and through theoretical calculations. rsc.org

In studies of similar N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, it was found that the compounds exist as a mixture of tautomers in solution. rsc.org The appearance of two broad signals for the triazole ring carbons in 13C NMR spectra confirms its involvement in a dynamic tautomeric equilibrium. rsc.org For many related structures, the 1H-tautomer is found to be the predominant form. rsc.org

Table 2: Summary of Research Findings on Tautomerism in 3-Acylamino-1,2,4-Triazole Systems

| Finding | Method(s) | Implication for this compound | Reference(s) |

|---|---|---|---|

| Existence of Multiple Tautomers | NMR Spectroscopy | The compound likely exists as a mixture of 1H, 2H, and 4H tautomers in solution, leading to broadened NMR signals. | rsc.org |

| Predominance of 1H-Tautomer | X-ray Crystallography, Theoretical Calculations | In the solid state and in many solutions, the 1H-tautomer is expected to be the most stable and therefore the major species. | rsc.org |

| Dynamic Equilibrium | NMR Spectroscopy | The tautomers rapidly interconvert in solution, a process that is typically too fast to resolve individual species by standard NMR at room temperature. | rsc.org |

| Influence on Reactivity | Synthetic Studies (e.g., Alkylation) | The position of chemical modification (like N-alkylation) depends on the relative population and reactivity of each tautomer under specific reaction conditions. | uzhnu.edu.uamdpi.com |

Structural Elucidation and Spectroscopic Characterization of N 4h 1,2,4 Triazol 3 Yl Benzamide

Spectroscopic Characterization Techniques

The multifaceted nature of N-(4H-1,2,4-triazol-3-yl)benzamide necessitates a multi-pronged analytical approach for complete structural verification.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoyl and triazole rings, as well as the amide and triazole N-H protons. The anticipated chemical shifts (δ) are presented in Table 1.

The protons of the benzene (B151609) ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The ortho-protons (H-2'/H-6') are likely to be the most deshielded due to the anisotropic effect of the carbonyl group. The para-proton (H-4') and meta-protons (H-3'/H-5') will resonate at slightly higher fields. The proton on the triazole ring (H-5) is anticipated to appear as a singlet in the downfield region, characteristic of protons on electron-deficient heterocyclic rings. The N-H protons of the amide and triazole moieties are expected to be broad singlets and their chemical shifts can be influenced by solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2'/H-6' | ~8.0 | d | ~7-8 |

| H-4' | ~7.6 | t | ~7-8 |

| H-3'/H-5' | ~7.5 | t | ~7-8 |

| H-5 | ~8.3 | s | - |

| Amide N-H | ~10.5 | br s | - |

| Triazole N-H | ~13.0 | br s | - |

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2. The carbonyl carbon (C=O) of the benzamide (B126) group is expected to be the most deshielded signal, appearing around 165-170 ppm. The carbons of the triazole ring (C-3 and C-5) will have characteristic shifts in the region of 140-160 ppm. The aromatic carbons of the benzoyl group will appear in the typical range of 120-140 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.0 |

| C-3 | ~158.0 |

| C-5 | ~145.0 |

| C-1' | ~133.0 |

| C-4' | ~132.0 |

| C-2'/C-6' | ~128.5 |

| C-3'/C-5' | ~127.5 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the ortho (H-2'/H-6'), meta (H-3'/H-5'), and para (H-4') protons of the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signals for the protonated carbons of the benzoyl and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the amide proton to the carbonyl carbon (C=O) and the triazole carbon (C-3), as well as from the benzoyl protons to the carbonyl carbon.

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and aromatic C-H and C=C bonds. The predicted IR absorption bands are listed in Table 3.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H (amide and triazole) | 3400 - 3100 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=O (amide I) | 1700 - 1650 | Stretching |

| C=N (triazole) | 1640 - 1580 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| N-H (amide II) | 1550 - 1510 | Bending |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₉H₈N₄O), the exact mass is 188.0698 g/mol . sioc-journal.cn

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the characteristic cleavage of the amide bond and fragmentation of the triazole ring. Predicted major fragments are shown in Table 4.

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 188 | [M]⁺ | [C₉H₈N₄O]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 84 | [C₂H₄N₄]⁺ | [C₂H₄N₄]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

The fragmentation would likely be initiated by the loss of the benzoyl group to give a fragment at m/z 105. The triazole portion could also lead to characteristic fragments.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that leads to extensive fragmentation of the molecule, providing a characteristic fingerprint. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and the triazole ring.

Expected Fragmentation Pattern:

A primary fragmentation pathway would be the cleavage of the amide bond, resulting in the formation of a benzoyl cation and a 3-amino-1,2,4-triazole radical cation, or their respective fragments. The benzoyl cation (C₆H₅CO⁺) is a common and stable fragment observed at m/z 105. The fragmentation of the triazole ring could lead to the loss of nitrogen molecules (N₂) and hydrocyanic acid (HCN), resulting in various smaller fragments.

Table 1: Postulated EI-MS Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₂H₃N₄]⁺ | 3-Amino-1,2,4-triazole radical cation | 83 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₂H₂N₃]⁺ | Fragment from triazole ring | 68 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of thermally labile and less volatile compounds. Using a soft ionization technique like Electrospray Ionization (ESI), LC-MS analysis of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺.

In positive ion mode ESI, the molecule would likely be detected as the protonated species [C₉H₈N₄O + H]⁺ at m/z 189.0771. This technique is particularly useful for confirming the molecular weight of the compound with high sensitivity. The retention time in the liquid chromatography part would depend on the specific column and mobile phase used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, the exact mass is a critical piece of data for its definitive identification.

Based on its molecular formula, C₉H₈N₄O, the theoretical exact mass can be calculated. smolecule.com

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₉N₄O⁺ | 189.0771 |

| [M+Na]⁺ | C₉H₈N₄ONa⁺ | 211.0590 |

The calculated exact masses are based on the monoisotopic masses of the most abundant isotopes of each element.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Oxygen) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Table 3: Theoretical Elemental Composition of this compound (C₉H₈N₄O)

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 57.44 |

| Hydrogen | H | 1.008 | 4.28 |

| Nitrogen | N | 14.007 | 29.77 |

| Oxygen | O | 15.999 | 8.50 |

Note: Experimental elemental analysis data is required for definitive confirmation.

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Bond Parameters

Although a specific single-crystal X-ray diffraction study for this compound is not found in the surveyed literature, the expected molecular conformation and bond parameters can be inferred from studies on closely related benzamide and triazole derivatives.

The molecule is expected to be largely planar, with some rotation possible around the C-N amide bond and the bond connecting the benzoyl group to the triazole ring. The amide linkage would likely adopt a trans conformation, which is generally more stable. The bond lengths and angles would be consistent with the hybridization of the atoms involved (sp² for the aromatic and amide carbons and nitrogens).

Table 4: Expected Bond Parameters for this compound based on Analogous Structures

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

| C=O (amide) | ~1.23 | O=C-N | ~122 |

| C-N (amide) | ~1.33 | C-N-C (amide-triazole) | ~125 |

| N-N (triazole) | ~1.32 - 1.38 | N-N-C (in triazole) | ~108 - 112 |

| C-N (triazole) | ~1.30 - 1.35 | N-C-N (in triazole) | ~105 - 110 |

These values are estimations based on crystallographic data of similar molecules and serve as a predictive guide.

Analysis of Crystal Packing and Supramolecular Architecture

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The amide group (N-H donor and C=O acceptor) and the triazole ring (N-H donor and N acceptors) provide multiple sites for hydrogen bonding.

Identification and Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A detailed experimental characterization of the intermolecular interactions for this compound through single-crystal X-ray diffraction analysis is not available in published literature. Such an analysis would be essential to definitively identify and describe the specific hydrogen bonding and π-π stacking interactions that govern the molecule's arrangement in the solid state.

Hydrogen Bonding: Theoretically, the molecular structure of this compound possesses functional groups capable of participating in hydrogen bonding. The molecule contains two hydrogen bond donors—the N-H groups of the triazole ring and the amide linkage. It also has three potential hydrogen bond acceptor sites: the carbonyl oxygen of the benzamide group and two of the nitrogen atoms on the 1,2,4-triazole (B32235) ring.

In the absence of a crystal structure, the specific hydrogen bonding network, including bond distances and angles, remains undetermined. For related triazole-containing compounds, extensive intermolecular hydrogen bonds, such as N-H···N and N-H···O, are commonly observed, often leading to the formation of one-dimensional chains or more complex two- or three-dimensional supramolecular architectures. nih.gov

Polymorphism and Co-crystallization Studies

There are no specific research findings or published studies on the polymorphism or co-crystallization of this compound.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. A polymorphism study would involve attempting to crystallize this compound under various conditions (e.g., different solvents, temperatures, and crystallization techniques) to identify if different crystalline forms can be produced. Each potential polymorph would then be characterized by techniques such as X-ray diffraction, thermal analysis (DSC, TGA), and spectroscopy (FT-IR, Raman) to determine its unique structure and properties. Such studies are crucial as different polymorphs of a compound can exhibit different physical properties, including solubility, stability, and melting point.

Co-crystallization: Co-crystallization involves combining a target molecule with a suitable co-former to create a new crystalline solid with a unique structure held together by non-covalent interactions. For this compound, this would entail screening a variety of co-formers that can form strong intermolecular interactions, such as hydrogen bonds, with the triazole and benzamide functionalities. To date, no successful co-crystals of this compound have been reported in the scientific literature.

Computational and Theoretical Chemistry Investigations of N 4h 1,2,4 Triazol 3 Yl Benzamide

Electronic Structure and Molecular Geometry Calculations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been a important tool in understanding the fundamental electronic properties and geometry of N-(4H-1,2,4-triazol-3-yl)benzamide in its ground state. These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.

Theoretical studies on related 1,2,4-triazole (B32235) derivatives have demonstrated that DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can accurately predict geometrical parameters. For instance, in a study of 4-methyl-4H-1,2,4-triazole derivatives, the dihedral angles between the central triazole ring and pendant benzene (B151609) rings were calculated to be 55.61° and 68.59°. Such calculations for this compound would similarly elucidate the planarity and orientation of its aromatic rings, which are key determinants of its interaction with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity.

For various 1,2,4-triazole derivatives, DFT calculations have been used to determine HOMO and LUMO energies. For example, in a series of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO energies ranged from -7.144 eV to -6.973 eV, while LUMO energies were between -2.526 eV and -1.358 eV. This resulted in HOMO-LUMO energy gaps from 4.618 eV to 5.637 eV. A smaller energy gap generally implies higher chemical reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing deeper insights into the molecule's behavior.

Table 1: Calculated Chemical Reactivity Descriptors for a 1,2,4-Triazole Derivative

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

This table presents representative data based on studies of similar 1,2,4-triazole structures.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color-coded scale to represent different electrostatic potential values on the molecular surface.

In MEP analyses of 1,2,4-triazole derivatives, the regions with the most negative potential (typically colored red) are located around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Conversely, regions with positive potential (colored blue) are usually found around hydrogen atoms, especially those attached to heteroatoms, marking them as likely sites for nucleophilic attack. For this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the benzamide (B126) group would be expected to be electron-rich regions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can reveal the conformational landscape of this compound, identifying its most stable conformations and the flexibility of its structure.

In studies of similar bioactive molecules, MD simulations have been used to confirm the stability of ligand-receptor complexes. For instance, a 20 ns molecular dynamics simulation of a triazole derivative complexed with a receptor showed that the root-mean-square deviation (RMSD) of the complex remained within a stable range of 0.2 nm, confirming the stability of the binding. Such simulations for this compound could provide crucial information about its structural dynamics and stability in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, a 3D-QSAR model was developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. This model demonstrated good predictive ability with a pred_r² value of 0.8417, indicating a strong correlation between the steric and electronic properties of the molecules and their anticancer activity. A similar QSAR study involving this compound and its analogs could be instrumental in predicting their biological activities and guiding the design of more potent derivatives.

Molecular Docking Studies for Biomolecular Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a small molecule, such as this compound, and a biological target, typically a protein.

Docking studies on various 1,2,4-triazole derivatives have revealed key interactions that contribute to their biological activity. For example, molecular docking of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives into the GABAA receptor has helped to elucidate their anticonvulsant mechanism. Similarly, docking studies of triazole compounds against microbial proteins have been used to rationalize their antimicrobial activity. Such studies for this compound would be essential in identifying its potential biological targets and understanding the molecular basis of its activity.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-4H-1,2,4-triazole |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide |

| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol |

Ligand-Protein Binding Mode Predictions

Predicting how a small molecule like this compound binds to a protein is a cornerstone of computational drug discovery. Molecular docking simulations are a primary tool for this purpose. These simulations place the ligand into the binding site of a protein and score the different poses based on how well they fit geometrically and energetically.

For derivatives of the 1,2,4-triazole scaffold, docking studies have been instrumental in elucidating their mechanism of action. For example, novel 1,2,4-triazole derivatives have been docked into the p53 binding site of MDM2, a key protein in cancer pathways. researchgate.net These studies reveal the three-dimensional binding mode and highlight the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net The insights from such predictive models are vital for understanding the structure-activity relationships of these compounds.

Elucidation of Binding Affinities and Interaction Hotspots

Beyond just the binding pose, computational methods can estimate the binding affinity of a ligand for its protein target. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are often used to calculate the free energy of binding. This provides a quantitative measure of how strongly the ligand binds to the protein.

Identifying interaction hotspots—key residues in the binding site that contribute most to the binding energy—is another critical aspect. For 1,2,4-triazol-3-yl-thiopropyl-tetrahydrobenzazepines, a class of potent and selective dopamine D3 receptor antagonists, understanding these hotspots has been crucial for their development. nih.gov Computational analysis can pinpoint which amino acids form essential hydrogen bonds, salt bridges, or hydrophobic interactions with the triazole and benzamide moieties of the ligand. This information is invaluable for designing derivatives with improved affinity and selectivity.

Energy Framework Calculations for Intermolecular Interaction Quantification

Energy framework calculations, often performed using software like CrystalExplorer, provide a powerful way to visualize and quantify the intermolecular interactions within a crystal lattice. nih.gov This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors. nih.gov

Conceptual DFT (CDFT) for Local Reactivity Predictions

Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework for predicting the chemical reactivity of molecules. nih.gov It utilizes global and local reactivity descriptors to understand and predict the sites of electrophilic and nucleophilic attack.

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and softness. electrochemsci.org A small HOMO-LUMO gap, for instance, suggests high chemical reactivity. electrochemsci.org

Local reactivity is assessed using tools like the Fukui function and the molecular electrostatic potential (MEP) map. The MEP map visually indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). electrochemsci.org For 1,2,4-triazole derivatives, these calculations can identify the most reactive atoms in both the triazole and benzamide rings, providing insights into their chemical behavior and potential for forming covalent bonds with protein targets. electrochemsci.org

Table 1: Key Conceptual DFT Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap indicates higher reactivity. |

| Chemical Hardness | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness | The reciprocal of chemical hardness; a measure of the molecule's polarizability. |

| Electronegativity | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | A measure of the molecule's ability to accept electrons. |

| Fukui Function | Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | A color-coded map of the electrostatic potential on the molecule's surface, indicating electron-rich and electron-poor regions. |

Aromaticity and Electronic Property Evaluation within the Triazole and Benzamide Moieties

The distribution of electron density, dipole moment, and molecular orbitals (HOMO and LUMO) can be calculated to understand the electronic nature of the molecule. researchgate.net Natural Bond Orbital (NBO) analysis can provide further details about charge transfer interactions within the molecule.

Aromaticity is a key factor in the stability and reactivity of the heterocyclic and phenyl rings. While not explicitly detailed for this specific compound in the provided search results, computational methods like Nucleus-Independent Chemical Shift (NICS) calculations are standard for quantifying the degree of aromaticity. The 1,2,4-triazole ring, being a nitrogen-rich heterocycle, possesses distinct electronic properties that influence its role in molecular interactions. nih.govdntb.gov.uanih.gov

Pharmacological and Biological Activity Investigations of N 4h 1,2,4 Triazol 3 Yl Benzamide Analogues: Mechanistic Insights

Enzyme Inhibition Kinetics and Mechanistic Studies

The therapeutic potential of N-(4H-1,2,4-triazol-3-yl)benzamide analogues is largely attributed to their ability to selectively inhibit key enzymes involved in various pathological processes. Understanding the kinetics and mechanisms of this inhibition is crucial for the development of more potent and specific therapeutic agents.

Urease Enzyme Inhibition: Kinetic Characterization

Analogues of this compound have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease can disrupt the survival of these pathogens.

Kinetic studies on related triazole scaffolds, such as nih.govrsc.orgsmolecule.comtriazolo[3,4-b] nih.govsmolecule.comnih.govthiadiazole derivatives, have revealed a competitive type of inhibition. nih.gov For instance, the most potent derivative in one study exhibited a Ki of 1.37 µM, indicating a strong binding affinity for the urease active site. nih.gov This competitive inhibition suggests that the triazole analogues occupy the active site of the enzyme, preventing the substrate (urea) from binding and thereby halting the catalytic process. The SAR analysis of these derivatives showed that unsubstituted compounds recorded the best urease inhibition. nih.gov

While specific kinetic data for this compound analogues is still emerging, the existing evidence on similar heterocyclic structures points towards a competitive inhibition model as a likely mechanism of action.

Tyrosinase Enzyme Inhibition: Kinetic and Structural Basis

Tyrosinase, a copper-containing enzyme, plays a pivotal role in melanin (B1238610) biosynthesis. Its overactivity can lead to hyperpigmentation disorders. Analogues of this compound have emerged as potent tyrosinase inhibitors.

A study on a series of N-arylated-4-yl-benzamides bearing a bi-heterocyclic thiazole-triazole core revealed a non-competitive mode of inhibition against mushroom tyrosinase. nih.govrsc.org The most potent compound, 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,6-dimethylphenyl)benzamide, exhibited an inhibition constant (Ki) of 0.016 μM. nih.govrsc.org Non-competitive inhibition implies that the inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that inactivates the enzyme. This binding occurs whether the substrate is bound to the active site or not. The structural basis for this inhibition is thought to involve interactions between the inhibitor and the two copper ions in the active site of the tyrosinase enzyme. nih.gov

Inhibition of Glycosidases (α-amylase, α-glucosidase): Mechanistic Pathways

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.

Several studies on triazole derivatives have demonstrated their potential as inhibitors of these glycosidases. For instance, a series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide (B126) analogues exhibited potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose. researchgate.netnih.gov The deacetylated glycosyl methyl benzamide derivatives were particularly promising. nih.gov While detailed mechanistic pathways for this compound analogues are still under investigation, the competitive inhibition mechanism observed for some triazole derivatives suggests they may bind to the active site of α-glucosidase, competing with the natural carbohydrate substrates. youtube.com This interaction would block the breakdown of complex sugars and delay glucose absorption.

Modulation of Other Relevant Enzymes

The versatility of the this compound scaffold extends to its interaction with other clinically relevant enzymes.

SecA ATPase: This enzyme is a crucial component of the bacterial protein translocation machinery and is a promising target for novel antibiotics. While direct studies on this compound analogues are limited, research on related triazole-pyrimidine series has identified non-competitive inhibitors of SecA ATPase. nih.gov This suggests that the triazole moiety could be a key pharmacophore for targeting this enzyme.

DNA Gyrase: As an essential bacterial enzyme involved in DNA replication, DNA gyrase is a well-established target for antibacterial drugs. There is currently a lack of specific research on the inhibition of DNA gyrase by this compound analogues.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. Although direct evidence for the inhibition of DHFR by this compound analogues is not available, the broader class of triazole-containing compounds has been explored for this activity.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibitors are a promising class of anticancer agents. Studies have shown that benzamide-containing compounds can act as HDAC inhibitors by chelating with the zinc ion in the active site. nih.gov Novel quinazoline-triazole-based N-hydroxybenzamides have been designed and shown to exhibit HDAC inhibitory activity. rsc.org This indicates that the benzamide portion of the this compound scaffold could potentially interact with the HDAC active site.

Structure-Activity Relationship (SAR) Derivation and Pharmacophore Identification

The biological potency of this compound analogues is intrinsically linked to their structural features. Understanding the structure-activity relationship (SAR) is paramount for designing more effective and selective inhibitors.

Correlation of Structural Motifs with Biological Potency

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent enzyme inhibition.

For urease inhibition , studies on related triazolo-thiadiazole derivatives have shown that the unsubstituted parent compound often exhibits the highest activity. nih.gov This suggests that bulky substituents on the triazole or benzamide rings may hinder the optimal interaction with the enzyme's active site.

In the context of tyrosinase inhibition , the substitution pattern on the N-aryl-benzamide portion plays a critical role. For example, in a series of N-arylated-4-yl-benzamides with a thiazole-triazole core, the presence and position of substituents on the terminal phenyl ring significantly influenced the inhibitory potency. nih.govrsc.org

For α-glucosidase inhibition , the presence of a glycosyl moiety attached to the triazole ring has been shown to be beneficial for activity. researchgate.netnih.gov Furthermore, the deacetylation of these glycosyl groups can enhance the inhibitory effect, suggesting that free hydroxyl groups are important for interacting with the enzyme's active site. nih.gov

A 3D-QSAR study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives as anticancer agents highlighted the importance of both steric and electrostatic fields for their activity. nih.gov This indicates that the size, shape, and electronic properties of the substituents are crucial determinants of biological potency.

In essence, the pharmacophore for many of these enzyme inhibitors appears to involve the central 1,2,4-triazole (B32235) ring acting as a key scaffold, with the benzamide moiety and its substituents providing crucial interactions that determine the potency and selectivity of inhibition.

Identification of Key Pharmacophoric Features for Target Engagement

The 1,2,4-triazole ring is recognized as a crucial pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govresearchgate.net Its ability to mimic or replace other functional groups, such as amides, esters, and carboxylic acids, makes it a versatile component in drug design. nih.gov The arrangement of nitrogen atoms in the ring allows for multiple points of interaction with biological targets, primarily through hydrogen bonding. nih.gov

Structure-activity relationship (SAR) studies on various 1,2,4-triazole analogues have revealed key features for target engagement. For instance, in a series of antifungal triazole derivatives, the presence of multihalogenated indole (B1671886) moieties was found to be four times more active against several fungal strains. nih.gov Similarly, for antibacterial agents, the addition of a phenoxy moiety at the para-position of a phenyl ring attached to the triazole core resulted in broad-spectrum activity. nih.gov In another study, dihalobenzyl groups were shown to enhance both antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov These examples highlight the importance of specific substitutions on the core triazole structure for potent and selective biological activity.

Ligand Efficiency and Lipophilic Efficiency Assessments

Ligand efficiency (LE) and lipophilic efficiency (LipE) are critical metrics in drug discovery for evaluating the "drug-likeness" of a compound. acs.orgacs.org LE measures the binding energy per non-hydrogen atom, providing an indication of how efficiently a molecule binds to its target relative to its size. taylorandfrancis.com LipE combines potency and lipophilicity, reflecting how effectively a compound utilizes its lipophilicity to achieve target binding. acs.org

In the context of drug design, optimizing LE and LipE is crucial for developing candidates with favorable pharmacokinetic and pharmacodynamic properties. acs.orgtaylorandfrancis.com For instance, in a study of benzophenone-type inhibitors, smaller ligands demonstrated higher ligand efficiencies. acs.org It has been observed that LE values tend to decrease as the size of the ligand increases beyond a certain threshold. acs.org Similarly, LipE values are considered optimal for clinical candidates when they fall within a specific range, although this can vary depending on the target class. acs.org For some targets, such as P-glycoprotein inhibitors, even compounds with LipE values below the generally accepted optimal threshold have been considered for further optimization due to the unique nature of their interaction with the target. acs.org The calculation of these efficiencies helps guide the optimization process, aiming to increase potency without excessively increasing molecular weight or lipophilicity. acs.org

Investigation of Antioxidant and Free Radical Scavenging Mechanisms

Several derivatives of 1,2,4-triazole have demonstrated significant antioxidant and free radical scavenging properties. nih.govtandfonline.com This activity is crucial for mitigating oxidative stress, a condition linked to various diseases. The antioxidant capacity of these compounds is often evaluated through their ability to neutralize stable free radicals in vitro. nih.govacs.org

Commonly used in vitro assays to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. nih.govacs.org In the DPPH assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.govacs.org The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. nih.govacs.org

Studies on 1,2,4-triazole derivatives have shown their effectiveness in these assays. For example, certain phenol- and pyridine-substituted 1,2,4-triazole derivatives exhibited notable scavenging potential in both DPPH and ABTS assays. nih.gov The concentration of the compound required to inhibit 50% of the initial radical concentration (IC50) is a common measure of scavenging efficacy, with lower values indicating higher activity. acs.org

| Compound/Assay | DPPH IC50 (M) | ABTS IC50 (M) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 × 10⁻³ ± 0.2 × 10⁻³ | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2.2 × 10⁻³ ± 0.1 × 10⁻³ | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ | nih.gov |

| Synthesized derivative | 21.23 × 10⁻⁶ ± 8.51 × 10⁻⁶ | 15.32 × 10⁻⁶ ± 1.85 × 10⁻⁶ | nih.gov |

The mechanism of radical scavenging by these compounds is often attributed to hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), or sequential proton loss electron transfer (SPLET). mdpi.com Computational studies, such as those using density functional theory (DFT), can help elucidate the predominant mechanism. nih.govmdpi.com

The antioxidant capacity of 1,2,4-triazole analogues is significantly influenced by their structural features. nih.gov The presence of electron-donating groups, such as -NH2 and -SH, has been shown to enhance antioxidant activity. nih.gov These groups can increase the electron density on the molecule, facilitating the donation of an electron or a hydrogen atom to a free radical. nih.gov

Conversely, electron-withdrawing groups tend to decrease antioxidant capacity. nih.gov Theoretical calculations have highlighted the importance of hydrogen atoms within NH and NH2 groups, indicating their crucial role in the scavenging mechanism through their susceptibility to nucleophilic attacks. nih.gov The flexibility of these hydrogen atoms is a key determinant of the compound's ability to act as a free radical scavenger. nih.gov

Antimicrobial Activity Studies: Elucidation of Mechanisms of Action

Derivatives of 1,2,4-triazole are well-documented for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. researchgate.netnih.govnih.gov The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and 1,2,4-triazoles represent a promising scaffold for this purpose. nih.gov

The antibacterial activity of 1,2,4-triazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. nih.govsciopen.com For instance, Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides have shown activity against Staphylococcus aureus comparable to the standard drug ceftriaxone. nih.gov

While the precise mechanisms of action are still under investigation for many derivatives, it is believed that these compounds may interfere with essential bacterial processes. The structural similarities of the 1,2,4-triazole ring to natural purine (B94841) bases suggest that they could act as antimetabolites, disrupting nucleic acid synthesis. Another potential mechanism involves the inhibition of key bacterial enzymes. The diverse substitutions possible on the triazole ring allow for the fine-tuning of activity against specific bacterial targets. nih.gov

For example, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols exhibited broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to gentamicin (B1671437) and ciprofloxacin. nih.gov The MIC, which is the lowest concentration of a chemical that prevents visible growth of a bacterium, is a standard measure of antibacterial efficacy. researchgate.net

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 48g (phenoxy moiety) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.5–1 | nih.gov |

| 39c | E. coli | 3.125 | nih.gov |

| 39h | P. aeruginosa | 3.125 | nih.gov |

| Bis-1,2,4-triazole (3,4-dichlorobenzyl group) | B. proteus | 0.5 | nih.gov |

These findings underscore the potential of 1,2,4-triazole derivatives as a source of new antibacterial agents. Further research is needed to fully elucidate their mechanisms of action, which will aid in the rational design of more potent and selective compounds to combat bacterial infections.

Antifungal Mechanisms: Fungal Target Interaction Studies

The antifungal activity of this compound analogues is primarily attributed to their ability to interfere with essential fungal cellular processes. A key target for many triazole-based antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital constituent of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Research into novel 1,2,4-triazole derivatives has expanded on this understanding. Studies have shown that certain analogues can effectively inhibit the growth of various fungal strains, including Candida species and Aspergillus fumigatus. Molecular docking studies have been employed to simulate the interaction between these triazole compounds and the active site of fungal enzymes. These computational models suggest that the triazole ring, a hallmark of this class of compounds, plays a crucial role in coordinating with the heme iron atom within the enzyme's active site, thereby inhibiting its catalytic activity. The benzamide portion of the molecule often contributes to the binding affinity and specificity through interactions with surrounding amino acid residues.

Antiviral Mechanisms: Viral Life Cycle Interruption Analysis

The antiviral potential of this compound analogues has been explored against a range of viruses. The mechanism of action often involves the inhibition of key viral enzymes that are essential for replication. For instance, some 1,2,4-triazole derivatives have demonstrated inhibitory activity against viral polymerases, enzymes responsible for replicating the viral genome. By binding to these polymerases, the compounds can prevent the synthesis of new viral genetic material, thus halting the replication cycle.

Furthermore, other stages of the viral life cycle can be targeted. Some analogues have been investigated for their ability to interfere with viral entry into host cells or the release of new virions from infected cells. The broad-spectrum antiviral activity observed with some triazole compounds suggests that they may act on cellular factors that are co-opted by different viruses during their replication processes. The structural diversity of the benzamide moiety allows for modifications that can enhance the potency and selectivity of these compounds against specific viral targets.

Antineoplastic Potential: Mechanistic Investigations at the Cellular and Molecular Level

The exploration of this compound analogues as potential anticancer agents has revealed multifaceted mechanisms of action that target the complex cellular machinery of cancer cells.

Identification of Cellular Targets and Signaling Pathway Modulation

A significant focus of research into the antineoplastic activity of these compounds has been the identification of their specific cellular targets. Various studies have indicated that certain 1,2,4-triazole derivatives can modulate key signaling pathways that are often dysregulated in cancer. For example, some analogues have been shown to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. By targeting kinases involved in pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways, these compounds can effectively suppress tumor cell proliferation and survival.

The benzamide group in these molecules can be strategically modified to improve their interaction with the ATP-binding pocket of specific kinases, leading to enhanced inhibitory activity. The ability of these compounds to modulate multiple signaling pathways contributes to their potential as broad-spectrum anticancer agents.

Cell Cycle Perturbation and Apoptosis Induction Pathways

A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. This compound analogues have been shown to interfere with the normal progression of the cell cycle in cancer cells. Investigations have demonstrated that these compounds can induce cell cycle arrest at specific checkpoints, such as the G2/M phase. This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis, or programmed cell death. The induction of apoptosis is a critical mechanism for eliminating cancer cells. Mechanistic studies have revealed that these analogues can trigger both the intrinsic and extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executioners of apoptosis.

In Vitro Cytotoxicity Mechanisms (without human trial data)

The cytotoxic effects of this compound analogues have been extensively studied in various cancer cell lines. These in vitro studies provide a foundational understanding of their anticancer potential at the cellular level. The cytotoxicity is often dose-dependent, with higher concentrations of the compounds leading to greater cancer cell death.

The mechanisms underlying this cytotoxicity are linked to the processes described above, including the inhibition of critical signaling pathways, cell cycle arrest, and the induction of apoptosis. The table below summarizes the in vitro cytotoxic activity of representative this compound analogues against different cancer cell lines, as demonstrated by their IC50 values (the concentration required to inhibit the growth of 50% of cells).

Analytical Methodologies for Research and Quantification of N 4h 1,2,4 Triazol 3 Yl Benzamide

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental in the analysis of N-(4H-1,2,4-triazol-3-yl)benzamide and its derivatives, enabling the separation of the compound from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, studies on similar 1,2,4-triazole (B32235) derivatives have employed C8 and C18 columns with mobile phases consisting of methanol-water or acetonitrile-water mixtures. nih.govresearchgate.net The retention behavior of these compounds typically shows a linear decrease in the logarithm of the retention factor (log k) as the concentration of the organic modifier in the mobile phase increases. nih.gov This relationship is vital for method development and for understanding the lipophilicity of the compound.

Modern HPLC methods are not only used for final product analysis but also for tracking the progress of synthesis reactions, offering a more precise alternative to classical methods like Thin-Layer Chromatography (TLC). nanobioletters.com Validation of these HPLC methods is conducted according to international guidelines, ensuring linearity, accuracy, and precision. nanobioletters.com

Table 1: Typical HPLC Parameters for Analysis of 1,2,4-Triazole Derivatives

| Parameter | Typical Value/Condition |

| Stationary Phase | RP-18, RP-8 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradients |

| Flow Rate | 1 mL/min |

| Detection | UV at specific wavelengths (e.g., 278 nm) |

| Temperature | 30°C |

This table is a generalized representation based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile derivatives of this compound. The applicability of GC-MS to 1,2,4-triazole derivatives is influenced by the nature of substituents on the triazole ring. dnu.dp.ua Compounds with higher polarity may exhibit poor peak shape and response, which can complicate analysis. dnu.dp.ua The analysis is typically performed on a non-polar column, and the resulting mass spectra and retention times are used for identification and characterization. dnu.dp.ua For some complex triazole derivatives, GC-MS has been used to confirm their elemental composition and molecular weight. nih.gov